2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol
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Description
2-[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit significant biological activities, including anticancer and enzymatic inhibitory effects . These effects could be attributed to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that the compound may interfere with pathways related to cell proliferation and enzyme function.
Result of Action
Given the reported anticancer and enzymatic inhibitory activities of pyrazolo[1,5-a]pyrimidine derivatives , it can be inferred that the compound may induce changes at the molecular and cellular levels that inhibit cell proliferation and enzyme function.
Biochemical Analysis
Biochemical Properties
These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-16(2)22-19-18(17-6-4-3-5-7-17)14-21-25(19)20(15)24-10-8-23(9-11-24)12-13-26/h3-7,14,26H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUGFONMSDNVOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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